molecular formula C20H20N2O3S B11350567 2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11350567
M. Wt: 368.5 g/mol
InChI Key: HFICDYMOZYKLJH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is a complex organic compound that features a combination of methoxyphenoxy, methylphenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the phenoxy or thiazole rings.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The methoxyphenoxy and thiazole groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)acetic acid: A simpler analog with similar functional groups.

    2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde: An intermediate used in the synthesis of the target compound.

    4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.

Uniqueness

2-(4-Methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-14-3-5-15(6-4-14)20-22-16(13-26-20)11-21-19(23)12-25-18-9-7-17(24-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

HFICDYMOZYKLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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